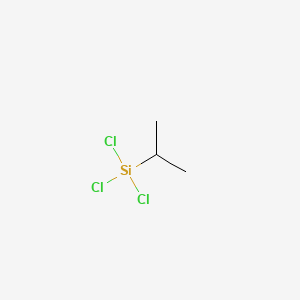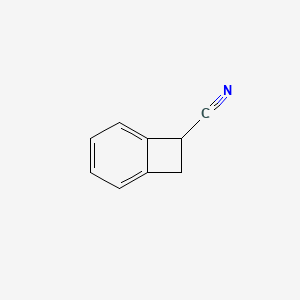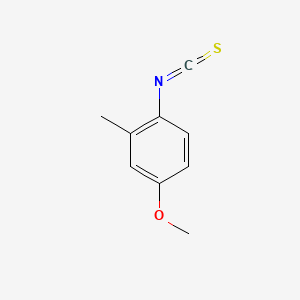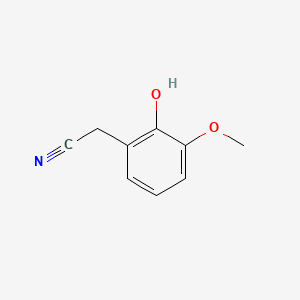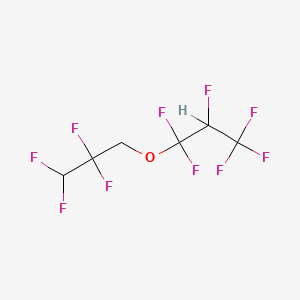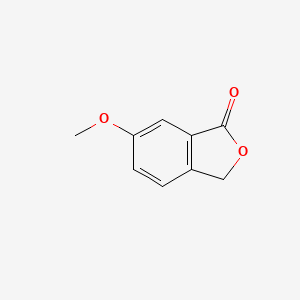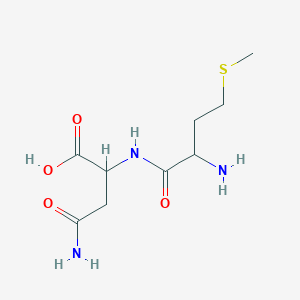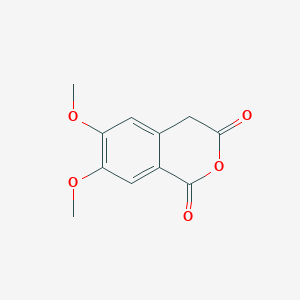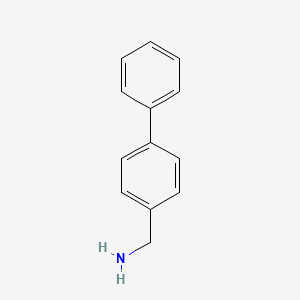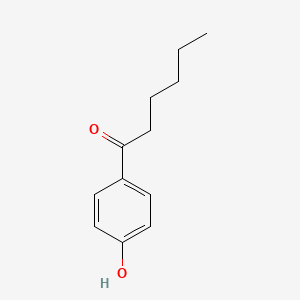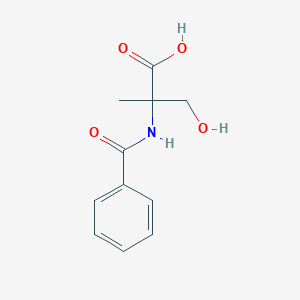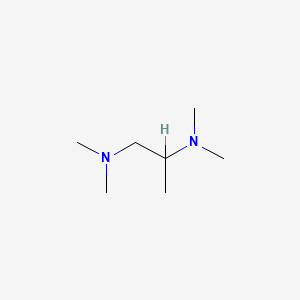
1,2-Propanediamine, N,N,N',N'-tetramethyl-
Vue d'ensemble
Description
“1,2-Propanediamine, N,N,N’,N’-tetramethyl-” also known as N,N,N’,N’-Tetramethyl-1,3-propanediamine or TMPDA, is an acyclic tertiary amine . It has the ability to absorb CO2 when dissolved in aqueous solution . It can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
Molecular Structure Analysis
The molecular structure of “1,2-Propanediamine, N,N,N’,N’-tetramethyl-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
“1,2-Propanediamine, N,N,N’,N’-tetramethyl-” can be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones . It can also be used in the preparation of homodimeric asymmetric monomethine cyanine dyes during the bisquaternization process .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Propanediamine, N,N,N’,N’-tetramethyl-” are as follows :
Applications De Recherche Scientifique
Catalysis in Organic Reactions
N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) demonstrates its utility as an efficient catalyst in organic synthesis, particularly in the Baylis–Hillman reaction of cycloalkenones. The reaction's acceleration is attributed to the stabilization of the zwitterionic intermediate through ion–dipole interactions, illustrating TMPDA's role in influencing reaction kinetics and mechanisms (Lee, Gowrisankar, & Kim, 2004).
Coordination Chemistry and Magnetism
In coordination chemistry, N,N,N',N'-tetramethyl-1,3-propanediamine serves as a crucial building block. Compounds containing this ligand exhibit interesting structural properties and magnetic behaviors, as seen in nickel(II) chains where the molecule acts as a bridge between nickel atoms, influencing the overall magnetic properties of the compound (Escuer et al., 1994).
CO2 Capture and Environmental Applications
The chemical's role extends to environmental applications, particularly in CO2 capture technologies. Studies indicate that tertiary diamines like N,N,N',N'-tetramethyl-1,3-propanediamine are promising candidates for post-combustion CO2 capture due to their favorable acid-base properties and ability to form stable bicarbonate compounds, essential for CO2 absorption processes (Xiao et al., 2020).
Applications in Material Science
The compound's applications are not just limited to chemical synthesis or environmental solutions; they also find relevance in material science. For instance, the interaction of N,N,N',N'-tetramethyl-1,3-propanediamine with fluorine-containing β-diketones leads to the formation of ionic adducts. Some of these products are liquid at room temperature and exhibit long-term thermal stability, highlighting their potential in creating novel materials with specific thermal and physical properties (Gupta, Twamley, & Shreeve, 2005).
Photoluminescence Studies
In the realm of photophysics, N,N,N',N'-tetramethyl-1,3-propanediamine is part of investigations into the photosensitized luminescence of aliphatic diamines. Studies explore the emission bands and the formation of exciplexes between excited cadmium atoms and diamine molecules, offering insights into the photophysical behaviors of these compounds and their potential applications in designing luminescent materials (Yamamoto, Sueishi, & Nishimura, 1991).
Safety And Hazards
“1,2-Propanediamine, N,N,N’,N’-tetramethyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area . It should not be inhaled or ingested .
Propriétés
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXXCHAGQCBNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902860 | |
| Record name | NoName_3433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, N,N,N',N'-tetramethyl- | |
CAS RN |
1822-45-3 | |
| Record name | N1,N1,N2,N2-Tetramethyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N,N,N',N'-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1822-45-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N',N'-Tetramethyl-1,2-diaminopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




